(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of a benzylamine derivative with a diazinane-2,4,6-trione precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicine, derivatives of diazinane compounds have been investigated for their potential therapeutic properties. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,3-diazinane-2,4,6-trione derivatives: These compounds share the core diazinane structure and may have similar chemical properties.
Benzylamine derivatives: Compounds with a benzylamine moiety may exhibit similar reactivity and biological activity.
Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group may have comparable chemical behavior.
Uniqueness
The uniqueness of (5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-18(21-11-7-4-8-12-21)34-23-14-13-20(16-24(23)33-2)15-22-25(30)28-27(32)29(26(22)31)17-19-9-5-3-6-10-19/h3-16,18H,17H2,1-2H3,(H,28,30,32)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVGJORWZCPTHF-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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